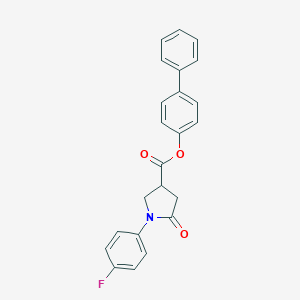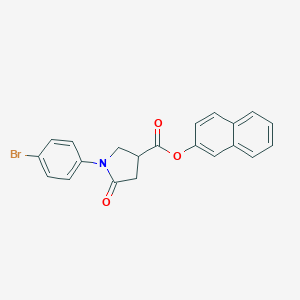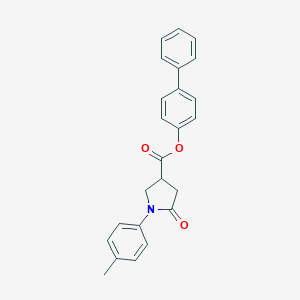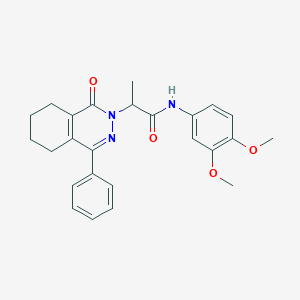![molecular formula C18H17BrN2O4S B271089 6-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B271089.png)
6-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide is a chemical compound that belongs to the group of heterocyclic compounds. It has shown potential in scientific research for its unique properties and mechanism of action.
Wirkmechanismus
The mechanism of action of 6-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide involves the inhibition of specific enzymes and receptors in the body. It inhibits the activity of COX-2, which is responsible for the production of inflammatory prostaglandins. It also inhibits the activity of topoisomerase I and II, which are essential for DNA replication and cell division. Additionally, it has been found to bind to the beta-amyloid peptide, which is responsible for the formation of plaques in the brain in Alzheimer's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been found to reduce inflammation by inhibiting the activity of COX-2. It also induces cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of topoisomerase I and II. Additionally, it has been found to bind to beta-amyloid peptide and prevent its aggregation, thereby reducing the formation of plaques in the brain in Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 6-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide in lab experiments is its unique mechanism of action and potential applications in various scientific fields. However, one of the major limitations is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 6-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide. One potential direction is to explore its potential as a neuroprotective agent and in the treatment of Alzheimer's disease. Another direction is to investigate its potential as an anti-cancer agent and its mechanism of action in inducing cell cycle arrest and apoptosis. Additionally, further research can be conducted to improve its solubility in water and enhance its potential applications in various scientific fields.
In conclusion, this compound is a unique chemical compound that has shown potential in scientific research for its anti-inflammatory, anti-cancer, and anti-microbial properties. Its mechanism of action involves the inhibition of specific enzymes and receptors in the body, and it has been found to possess several biochemical and physiological effects. Although it has some limitations in lab experiments, there are several future directions for research on this compound, which can enhance its potential applications in various scientific fields.
Synthesemethoden
The synthesis method of 6-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide involves the reaction of 6-bromo-2-chloronicotinic acid with 6-ethoxy-1,3-benzothiazole-2-amine in the presence of triethylamine and DMF. The reaction mixture is then treated with hexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylic acid chloride to obtain the final product.
Wissenschaftliche Forschungsanwendungen
6-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has been extensively studied for its potential use in scientific research. It has been found to possess anti-inflammatory, anti-cancer, and anti-microbial properties. It has also shown potential as a neuroprotective agent and in the treatment of Alzheimer's disease.
Eigenschaften
Molekularformel |
C18H17BrN2O4S |
|---|---|
Molekulargewicht |
437.3 g/mol |
IUPAC-Name |
2-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxamide |
InChI |
InChI=1S/C18H17BrN2O4S/c1-2-24-7-3-4-10-11(5-7)26-18(20-10)21-16(22)12-8-6-9-13(12)17(23)25-15(9)14(8)19/h3-5,8-9,12-15H,2,6H2,1H3,(H,20,21,22) |
InChI-Schlüssel |
TVVIKOVZTMEYRS-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3C4CC5C3C(=O)OC5C4Br |
Kanonische SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3C4CC5C3C(=O)OC5C4Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![N-[3-(methylthio)phenyl]-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide](/img/structure/B271023.png)


![N-(3-acetylphenyl)-2-[4-(2,5-dimethylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]acetamide](/img/structure/B271028.png)

